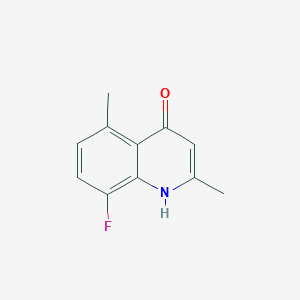8-Fluoro-2,5-dimethyl-1,4-dihydroquinolin-4-one
CAS No.:
Cat. No.: VC20379514
Molecular Formula: C11H10FNO
Molecular Weight: 191.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H10FNO |
|---|---|
| Molecular Weight | 191.20 g/mol |
| IUPAC Name | 8-fluoro-2,5-dimethyl-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C11H10FNO/c1-6-3-4-8(12)11-10(6)9(14)5-7(2)13-11/h3-5H,1-2H3,(H,13,14) |
| Standard InChI Key | CSSCDANEEHDSBS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=O)C=C(NC2=C(C=C1)F)C |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The core structure of 8-fluoro-2,5-dimethyl-1,4-dihydroquinolin-4-one consists of a bicyclic system with a partially reduced pyridine ring (1,4-dihydroquinolin-4-one). The fluorine atom at the 8-position introduces electronegativity, influencing electronic distribution and intermolecular interactions. Methyl groups at the 2- and 5-positions contribute steric bulk and modulate solubility. The ketone at the 4-position enhances reactivity, enabling participation in hydrogen bonding and nucleophilic reactions .
Molecular and Computational Data
The IUPAC name, 8-fluoro-2,5-dimethyl-1,4-dihydroquinolin-4-one, reflects its substitution pattern. Computational descriptors, such as the SMILES string , provide a standardized representation of its connectivity . The InChIKey FKSFQJWXHXGGJM-UHFFFAOYSA-N (derived from a structural analog) suggests unique stereoelectronic features.
Table 1: Key Physicochemical Properties
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 8-fluoro-2,5-dimethyl-1,4-dihydroquinolin-4-one likely follows strategies employed for analogous quinolinones. A common approach involves:
-
Cyclization of Fluorinated Aniline Derivatives: Starting with 5-fluoro-2-methylaniline, condensation with a β-keto ester under acidic conditions forms the dihydroquinolinone core .
-
Introduction of Methyl Groups: Alkylation or Friedel-Crafts acylation introduces methyl substituents at specific positions .
-
Oxidation and Purification: Selective oxidation and chromatographic purification yield the final product .
Industrial-Scale Considerations
Large-scale production may utilize continuous flow reactors to enhance yield and reduce waste. Process optimization focuses on minimizing side reactions, such as over-oxidation or demethylation, which are common in fluorinated heterocycles .
Applications in Medicinal Chemistry
Drug Discovery
The compound’s scaffold is a promising template for developing kinase inhibitors or immunomodulators. Structural modifications, such as introducing sulfonamide groups, could enhance target selectivity .
Case Study: Autoimmune Disease Research
Laquinimod, a quinolinecarboxamide, achieved phase II clinical trials for multiple sclerosis by suppressing Th17 cell differentiation . The target compound’s fluorine and methyl groups may offer similar immunomodulatory effects with reduced side effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume